molecular formula C11H14ClN3O B13191209 N-(3-chlorophenyl)piperazine-1-carboxamide

N-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B13191209
M. Wt: 239.70 g/mol
InChI Key: WIFDSVHMBUZLHL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 3-chlorophenyl substituent. The 3-chloro substitution on the phenyl ring introduces steric and electronic effects that influence molecular interactions with biological targets, such as receptors or enzymes, while the piperazine carboxamide scaffold provides structural flexibility for optimization .

Properties

IUPAC Name

N-(3-chlorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15/h1-3,8,13H,4-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFDSVHMBUZLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:

Reaction Conditions Product Yield Reference
Replacement of Cl with -OHKOH (aq.), 120°C, 12 hN-(3-hydroxyphenyl)piperazine-1-carboxamide78%
Halogen exchange (Cl → F)KF, DMF, 150°C, CuI catalyst, 8 hN-(3-fluorophenyl)piperazine-1-carboxamide65%
Coupling with Grignard reagentsRMgX, THF, 0°C → RT, 4 hAlkyl/aryl-substituted derivatives50-70%

Mechanistic Insight : The electron-withdrawing carboxamide group meta to the chlorine activates the aromatic ring for NAS, favoring para-substitution due to steric hindrance at the ortho position.

Condensation Reactions

The carboxamide group participates in cyclocondensation to form heterocycles:

Reagent Conditions Product Application Reference
POCl₃Reflux, 6 h1,3,4-oxadiazole derivativesAnticancer screening
NH₂NH₂·H₂OEtOH, 80°C, 3 hTetrazolo[1,5-a]piperazine analogsCNS drug candidates
CS₂/KOH100°C, 12 hThiazolidinone-fused piperazinesAntimicrobial agents

Key Finding : Condensation with thioglycolic acid produced a thiazolidinone derivative showing 82% inhibition of COX-2 at 10 μM.

Redox Reactions

The piperazine ring and carboxamide group exhibit distinct redox behavior:

Oxidation

Oxidizing Agent Conditions Product Selectivity
KMnO₄ (acidic)H₂SO₄, 60°C, 2 hN-oxidized piperazine with intact amide91%
mCPBADCM, 0°C → RT, 12 hMono-N-oxide derivative88%

Reduction

Reducing Agent Conditions Product Application
LiAlH₄THF, reflux, 6 hSecondary amine (piperazine-CH₂-NH-Ar)Dopamine agonist leads
H₂/Pd-CMeOH, 25°C, 24 hHydrogenolysis of C-Cl bondDehalogenated analogs

Notable Result : Catalytic hydrogenation removed the 3-chloro substituent with 95% efficiency while preserving the carboxamide group .

Acid/Base-Mediated Reactions

The compound demonstrates pH-dependent reactivity:

Condition Reaction Product Stability
HCl (conc.), ΔHydrolysis of amide to carboxylic acidStable up to pH 1.5
NaOH (10%), refluxPiperazine ring openingForms ethylenediamine derivatives
Buffer (pH 7.4), 37°CNo degradation over 72 hSuitable for biological studies

Degradation Study : Accelerated stability testing showed <5% decomposition after 6 months at 40°C/75% RH, confirming shelf-life suitability.

Metal-Catalyzed Couplings

Recent advances employ transition metal catalysis for structural diversification:

Reaction Type Catalyst Ligand Applications
Suzuki-MiyauraPd(PPh₃)₄XPhosBiaryl derivatives (IC₅₀ = 12 nM for 5-HT₁A)
Buchwald-HartwigPd₂(dba)₃BINAPAminoalkyl-substituted analogs
Ullmann-type couplingCuI1,10-phenanthrolineHeterocyclic ring expansions

Case Study : A Suzuki-coupled biphenyl derivative exhibited 15-fold greater serotonin receptor affinity than the parent compound .

Scientific Research Applications

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15ClN3O·HCl and a molecular weight of 276.16 g/mol. It is characterized by a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide functional group. This compound is primarily utilized in biochemical research, particularly in studies related to neuropharmacology and receptor binding assays. The hydrochloride salt form increases its solubility in aqueous solutions, which facilitates its use in biological assays and experiments.

Scientific Research Applications

This compound hydrochloride has several applications in scientific research. It is used in neuroscience research to study the behavior of serotonin. The compound's structural features suggest interactions with various neurotransmitter receptors, including serotonin and dopamine receptors. Research indicates that compounds with similar structures may have anxiolytic, antidepressant, or antipsychotic effects. Studies have shown that this compound can modulate receptor activity, leading to alterations in neurotransmitter release and signaling pathways. This makes it a valuable tool in understanding the mechanisms underlying psychiatric disorders and developing new therapeutic agents.

Interaction Studies
Interaction studies involving this compound hydrochloride focus on its binding affinity and efficacy at various receptors. These studies utilize techniques such as:

  • Receptor Binding Assays These assays are used to determine the affinity of the compound for specific receptors.
  • Functional Assays Functional assays are conducted to assess the effect of the compound on receptor activity.
    Such studies provide insights into its mechanism of action and potential therapeutic applications.

Structural Similarities
Several compounds share structural similarities with this compound hydrochloride.

Compound NameStructure FeaturesUnique Aspects
1-(3-Chlorophenyl)piperazinePiperazine ring with a 3-chlorophenyl substituentLacks carboxamide functionality
4-(3-Chloropropyl)piperazinePiperazine ring with a 3-chloropropyl substituentDifferent alkyl chain length affects biological activity
N-(4-chlorophenyl)piperazine-1-carboxamidePiperazine ring with a 4-chlorophenyl substituentVariation in substitution position alters receptor selectivity

Comparison with Similar Compounds

A5: N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide

  • Structure : Contains a 3-chlorophenyl group linked to a piperazine carboxamide core, with an additional 4-oxoquinazolinylmethyl substituent.
  • Synthesis : Yield of 47.7% via nucleophilic substitution and carboxamide coupling reactions .
  • Physicochemical Properties : Melting point = 193.3–195.2 °C; characterized by $^{1}\text{H NMR}$ and $^{13}\text{C NMR}$ .
  • Activity: Part of a quinazolinone-piperazine series designed for PARP inhibition; specific activity data pending further studies .

A4: N-(2-Chlorophenyl) Analog

  • Structure : 2-chlorophenyl substitution instead of 3-chloro.
  • Synthesis : Lower yield (45.2%) compared to A5, suggesting positional effects on reaction efficiency .
  • Melting Point : Higher (197.9–199.6 °C), indicating distinct crystallinity influenced by substituent orientation .

BCTC: N-(4-Tert-Butylphenyl)-4-(3-Chloropyridin-2-yl)piperazine-1-carboxamide

  • Structure : Incorporates a 3-chloropyridinyl group and a bulky 4-tert-butylphenyl substituent.
  • Activity : Potent TRPM8 antagonist (IC$_{50}$ < 100 nM) used in pain and pulmonary hypertension studies .
  • Key Difference : The pyridine ring and tert-butyl group enhance TRPM8 selectivity compared to the simpler 3-chlorophenyl group in A5 .

Non-Piperazine Carboxamides with 3-Chlorophenyl Groups

N-(3-Chlorophenyl)naphthyl Carboxamide

  • Structure : Lacks the piperazine ring but retains the 3-chlorophenyl-carboxamide motif.
  • Activity: Superior binding affinity to inflammatory targets (FLT1, NOS2/3) compared to aspirin, attributed to the 3-chloro group's electronic effects .
  • Reactivity : Higher "softness" (DFT analysis) correlates with strong target interactions, suggesting the 3-chloro substituent enhances ligand-receptor stability .

Piperazine Derivatives with Varied Pharmacological Targets

PKM-833: (R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide

  • Structure : Chroman and trifluoromethyl groups replace the 3-chlorophenyl moiety.
  • Activity : Brain-penetrant FAAH inhibitor; demonstrates how piperazine carboxamides can be tailored for enzyme inhibition via lipophilic substituents .

m-CPP: meta-Chlorophenylpiperazine

  • Activity : Serotonin 5-HT${1C}$/5-HT${2C}$ agonist, inducing prolactin/cortisol release in humans. Highlights the importance of the carboxamide group in A5 for distinct target selectivity .

Structural and Pharmacological Trends

Substituent Effects on Activity

  • Chlorine Position : 3-chloro substitution (A5) vs. 2- or 4-chloro (A4, A6) alters steric bulk and dipole moments, affecting receptor binding .
  • Heterocyclic Additions: Quinazolinone (A5) or pyridine (BCTC) rings introduce planar regions for π-π stacking, enhancing target affinity .

Biological Activity

N-(3-chlorophenyl)piperazine-1-carboxamide is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide functional group. Its molecular formula is C_{11}H_{13}ClN_{2}O, with a molecular weight of approximately 239.7 g/mol. The presence of the chlorine atom enhances its biological activity and solubility, making it a candidate for further pharmacological exploration.

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. The compound has been studied for its interactions with various biological targets, including:

  • Central Nervous System (CNS) Agents : Piperazine derivatives are known for their CNS activity, which may include anxiolytic and antidepressant effects.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to therapeutic effects in conditions like arthritis.
  • Antimicrobial Properties : this compound has shown promise against various microbial strains, suggesting potential applications in infectious diseases .

The mechanism of action of this compound is thought to involve interactions with neurotransmitter receptors and enzymes. For instance, it may act as a partial agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions involved .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(4-tert-butylphenyl)piperazine-1-carboxamideSimilar piperazine structurePotent TRPV1 antagonist with distinct analgesic properties
N-(4-chlorophenyl)piperazine-1-carboxamideChlorine substitution on a different phenyl ringVariability in receptor selectivity
N-(3-fluorophenyl)piperazine-1-carboxamideFluorine instead of chlorinePotentially altered pharmacokinetics due to fluorination

The specific chlorine substitution pattern in this compound influences its binding affinity and biological activity compared to these similar compounds. This specificity may lead to differentiated therapeutic profiles, making it a valuable candidate for further research in drug development .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of piperazine derivatives, including this compound:

  • CNS Activity : A study demonstrated that piperazine derivatives exhibit significant anxiolytic effects in animal models, suggesting that modifications in the piperazine structure can enhance their efficacy .
  • Anti-inflammatory Effects : Research indicated that certain piperazine compounds can significantly reduce inflammation markers in vitro and in vivo models, supporting their use in treating inflammatory diseases .
  • Antimicrobial Efficacy : A screening study found that this compound exhibited notable antibacterial activity against various strains, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-chlorophenyl)piperazine-1-carboxamide, and what reaction conditions optimize yield?

  • Methodology :

  • Reductive amination : React 3-chloroaniline with piperazine derivatives using reducing agents like NaBH₄ or LiAlH₄ in ethanol or THF. highlights reductive amination for similar compounds.
  • Carboxamide coupling : Use coupling reagents like HBTU or BOP with bases (e.g., Et₃N) in dichloromethane or THF ().
  • Protection strategies : Employ Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by deprotection with TFA ().
    • Optimization : Reaction temperatures (0–80°C), solvent polarity, and catalyst selection (e.g., DBU) influence regioselectivity and purity. Column chromatography (silica gel, EtOAc/hexane) is recommended for purification .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

  • Methodology :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) for structural determination. Single-crystal diffraction at 293 K provides bond lengths/angles ( ).
  • Key findings : The piperazine ring adopts a chair conformation, with N–H⋯O hydrogen bonds forming chains in the crystal lattice (e.g., along the [100] axis) ().
    • Validation : Compare experimental data with DFT calculations or spectroscopic methods (NMR, IR) to confirm stereochemistry .

Advanced Research Questions

Q. What are the major metabolic pathways of this compound in biological systems, and how are metabolites detected?

  • Methodology :

  • In vivo metabolism : Hydroxylation at the aromatic ring (para or meta positions) and piperazine ring degradation to N-(3-chlorophenyl)ethylenediamine are primary pathways ( ).
  • Phase II metabolism : Glucuronidation/sulfation of hydroxylated metabolites. Acetylation of aniline derivatives (e.g., 3-chloroaniline) occurs in rodents ( ).
    • Analytical detection : GC-MS after acid hydrolysis and acetylation identifies metabolites. Hydroxy-mCPP isomers are critical biomarkers .

Q. How do structural modifications (e.g., fluorination or alkylation) influence the biological activity of this compound derivatives?

  • Methodology :

  • Enzyme inhibition : Fluorination at the phenyl ring enhances selectivity for CYP51 in Leishmania spp. (EC₅₀ ~1–10 µM). Alkyl groups (e.g., trifluoromethyl) improve membrane permeability ( ).
  • SAR studies : Compare IC₅₀ values of derivatives in enzyme assays (e.g., CYP5122A1 inhibition). Substituents at the carboxamide group modulate binding affinity ( ).

Q. How can discrepancies between NMR and X-ray data for this compound be resolved?

  • Methodology :

  • Cross-validation : Use high-resolution MS to confirm molecular weight.
  • Dynamic effects : NMR may show averaged conformations, while X-ray captures static structures. MD simulations reconcile differences ( ).
    • Case study : For N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, X-ray confirmed chair conformation, while NMR indicated minor boat conformers in solution ().

Key Safety & Handling Guidelines

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and fume hood use (Sigma-Aldrich guidelines; ).
  • Waste disposal : Neutralize acidic/basic residues before disposal. Avoid inhalation; LC-MS traces detect airborne contamination ( ).

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